molecular formula C13H17Cl2NO B2400767 (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-78-1

(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride

Cat. No.: B2400767
CAS No.: 2219353-78-1
M. Wt: 274.19
InChI Key: UHZLJURDTQKHKB-MERQFXBCSA-N
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Description

Chromone alkaloids, which include chromane, are produced by a unique combination of various biosynthetic pathways . They are a group of natural nitrogenous metabolites that appeared when alkaloids were classified in the 1980s . The specific chemical structure of the fragment not containing nitrogen (N) was the signature by which these compounds were identified .


Synthesis Analysis

The synthesis of chromans and flavanes involves a convergent three-step method that provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromans and flavanes include Heck coupling, reduction, and Mitsunobu cyclization .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Bonacorso et al. (2015) detailed the synthesis of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], including compounds with a cyclopentane moiety, similar to the structure of (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride. These compounds were synthesized using a cyclocondensation reaction and evaluated for acetylcholinesterase (AChE) and cytotoxicity activity, indicating their potential application in medicinal chemistry (Bonacorso et al., 2015).

Diversity-Oriented Synthesis

  • Wipf et al. (2004) discussed the diversity-oriented synthesis of azaspirocycles, which includes structures analogous to this compound. The study highlights the significance of these compounds in drug discovery, particularly for their functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

Cholinesterase Inhibitory Activity

  • Silva et al. (2021) synthesized various 7-amine-spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes], including cyclopentane derivatives. These compounds were assessed for their inhibitory activity on AChE and BChE, offering insights into their potential use in designing new anticholinesterase drugs (Silva et al., 2021).

Antineoplastic and Antimonoamineoxidase Activity

  • Markosyan et al. (2010) explored the synthesis and evaluation of spiro-derivatives of benzo[h]quinazolines for their antineoplastic and antimonoamineoxidase activities. This research indicates the broader therapeutic potential of spiro-compounds in treating various diseases (Markosyan et al., 2010).

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, there is a need for comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

Properties

IUPAC Name

(4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZLJURDTQKHKB-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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